An In-depth Technical Guide to BOC-DL-4-tert-butyl-PHE: Synthesis, Characterization, and Applications
An In-depth Technical Guide to BOC-DL-4-tert-butyl-PHE: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-DL-4-tert-butylphenylalanine (BOC-DL-4-tert-butyl-PHE), a non-canonical amino acid with significant potential in medicinal chemistry and peptide design. By leveraging its unique structural features—a racemic center and a sterically demanding tert-butyl group—researchers can explore novel chemical spaces to enhance the therapeutic properties of peptides and small molecules. This document details the synthesis, analytical characterization, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Chemical Properties and Structural Attributes
BOC-DL-4-tert-butyl-PHE is a derivative of the amino acid phenylalanine, featuring two key modifications: a tert-butoxycarbonyl (BOC) protecting group on the amine and a tert-butyl substituent at the para position of the phenyl ring. The racemic nature of this compound provides a mixture of both D- and L-enantiomers, which can be advantageous in certain drug discovery applications where stereochemistry is being explored for optimal target binding or metabolic stability.
The bulky tert-butyl group introduces significant steric hindrance, which can influence the conformational preferences of peptides and protect against enzymatic degradation.[1] This lipophilic moiety can also enhance membrane permeability, a crucial factor in drug delivery.[1] The BOC group offers a reliable and acid-labile protecting group for the amine, making it a staple in solid-phase peptide synthesis (SPPS).[][3]
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₇NO₄ | N/A |
| Molecular Weight | 321.41 g/mol | N/A |
| CAS Number | 98375-50-9 | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF (predicted based on related compounds) | [5] |
Synthesis of BOC-DL-4-tert-butyl-PHE
The synthesis of BOC-DL-4-tert-butyl-PHE is a two-stage process that begins with the formation of the racemic amino acid, DL-4-tert-butylphenylalanine, followed by the protection of the amino group with a BOC moiety.
Synthesis of DL-4-tert-butylphenylalanine via Strecker Synthesis
The Strecker synthesis is a classic and efficient method for producing racemic α-amino acids from aldehydes.[6][7][8][9] This multi-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Reaction Scheme:
Caption: Strecker synthesis of DL-4-tert-butylphenylalanine.
Detailed Experimental Protocol:
-
α-Aminonitrile Formation: In a well-ventilated fume hood, 4-tert-butylbenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) or potassium cyanide (KCN) are added. The reaction mixture is stirred at room temperature, allowing for the formation of the α-aminonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), and heated to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried to yield DL-4-tert-butylphenylalanine.
BOC Protection of DL-4-tert-butylphenylalanine
The protection of the amino group is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][10]
Reaction Scheme:
Caption: BOC protection of DL-4-tert-butylphenylalanine.
Detailed Experimental Protocol:
-
Dissolution: DL-4-tert-butylphenylalanine is suspended in a mixture of a suitable organic solvent (e.g., dioxane or tert-butanol) and an aqueous basic solution (e.g., sodium hydroxide).[5]
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the stirred suspension. The reaction is typically carried out at room temperature and monitored by TLC until the starting amino acid is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then washed with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O. The aqueous layer is acidified with a weak acid, such as citric acid, to a pH of approximately 3.[5] The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized BOC-DL-4-tert-butyl-PHE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic signals for the different functional groups in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.3 | m | 4H | Aromatic protons (Ar-H) |
| ~5.0 | d | 1H | NH (carbamate) |
| ~4.5 | m | 1H | α-CH |
| ~3.1 | m | 2H | β-CH₂ |
| ~1.4 | s | 9H | BOC (C(CH₃)₃) |
| ~1.3 | s | 9H | Phenyl-C(CH₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum of the DL-racemic mixture will be identical to that of the individual enantiomers in an achiral solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (carboxylic acid) |
| ~155 | C=O (carbamate) |
| ~150 | Ar-C (ipso, attached to t-Bu) |
| ~134 | Ar-C (ipso, attached to CH₂) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~80 | C(CH₃)₃ (BOC) |
| ~54 | α-CH |
| ~38 | β-CH₂ |
| ~34 | C(CH₃)₃ (phenyl) |
| ~31 | C(CH₃)₃ (phenyl) |
| ~28 | C(CH₃)₃ (BOC) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For BOC-DL-4-tert-butyl-PHE, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectral Data:
-
[M+H]⁺: ~322.20
-
[M+Na]⁺: ~344.18
-
Common Fragments: Loss of the BOC group (100 Da) or the tert-butyl group (57 Da).
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the compound. For a racemic mixture, a standard reversed-phase column is sufficient. Chiral HPLC can be used to resolve and quantify the individual enantiomers if required.[]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at 214 nm and 254 nm.
Applications in Research and Drug Development
The unique structural features of BOC-DL-4-tert-butyl-PHE make it a valuable building block in several areas of drug discovery and materials science.
Peptide and Peptidomimetic Synthesis
The primary application of BOC-protected amino acids is in the synthesis of peptides.[] The incorporation of BOC-DL-4-tert-butyl-PHE can impart several desirable properties:
-
Enhanced Stability: The bulky tert-butyl group can act as a shield, protecting the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.
-
Conformational Constraint: The steric hindrance of the tert-butyl group can restrict the conformational flexibility of the peptide, which can lead to a more defined secondary structure and potentially higher binding affinity to a biological target.
-
Increased Lipophilicity: The tert-butyl group increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes.
The use of a racemic mixture can be a strategic choice in early-stage drug discovery. Synthesizing a library of peptides with the DL-mixture allows for the rapid screening of both enantiomeric forms simultaneously. If a hit is identified, further synthesis and testing can be carried out with the individual enantiomers to determine which one is responsible for the activity. In some cases, the racemic mixture itself may exhibit desirable therapeutic properties.[11]
Development of Small Molecule Therapeutics
Beyond peptides, BOC-DL-4-tert-butyl-PHE can serve as a chiral building block in the synthesis of complex small molecules. The tert-butylphenyl moiety is a common motif in medicinal chemistry, and the amino acid scaffold provides a versatile platform for further functionalization.
Material Science
The self-assembly properties of peptides and amino acid derivatives can be exploited to create novel biomaterials. The hydrophobic nature of the tert-butyl group can drive the self-assembly process, leading to the formation of hydrogels, nanofibers, and other ordered structures with potential applications in drug delivery and tissue engineering.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling BOC-DL-4-tert-butyl-PHE.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
BOC-DL-4-tert-butyl-PHE is a valuable and versatile non-canonical amino acid for researchers in drug discovery and peptide science. Its unique combination of a sterically demanding tert-butyl group, a racemic center, and a readily cleavable BOC protecting group offers a powerful tool for creating novel peptides and small molecules with enhanced therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in a research setting. As the demand for more stable and potent therapeutics continues to grow, the strategic incorporation of unnatural amino acids like BOC-DL-4-tert-butyl-PHE will undoubtedly play a crucial role in the future of medicine.
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